molecular formula C5H7NO4 B1661910 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 99940-65-5

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B1661910
CAS RN: 99940-65-5
M. Wt: 145.11
InChI Key: GQLQFYRRHGNPLR-UHFFFAOYSA-N
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Description

“1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid” is characterized by a five-membered pyrrolidine ring . The ring is non-planar due to sp3 hybridization, which allows for increased three-dimensional coverage .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Characterization : The synthesis of compounds closely related to 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid, like 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid, has been explored. These compounds exhibit an enolic structure both in solution and solid state, characterized using spectroscopic methods and single-crystal X-ray diffraction (Wiedemann & Grohmann, 2009).

  • Spectroscopic Properties : Research on the spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, utilized FT-IR, NMR, and UV techniques, along with quantum chemical methods. This provides insights into the electronic and structural aspects of these molecules (Devi, Bishnoi, & Fatma, 2020).

Biotechnological Applications

  • As Building Blocks in Organic Synthesis : These types of carboxylic acids are integral in organic synthesis. The biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives similar to 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid, is a focus of research. They are used as new building blocks under 'green' conditions, highlighting their potential in sustainable chemistry practices (Aurich et al., 2012).

Pharmaceutical Synthesis

  • Synthesis of Novel Derivatives for Potential Pharmaceutical Applications : Research on creating novel derivatives of pyrrolidinecarboxylic acids, including those structurally similar to 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid, shows potential for pharmaceutical applications. These studies are significant for the synthesis of new medicinal molecules (Rubtsova et al., 2020).

properties

IUPAC Name

1-hydroxy-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4-1-3(5(8)9)2-6(4)10/h3,10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQFYRRHGNPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258058
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

CAS RN

99940-65-5
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99940-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 2
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
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1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 4
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 5
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 6
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

Citations

For This Compound
1
Citations
M Akiyama, K Shimizu, S Aiba, H Katoh - Bulletin of the Chemical …, 1985 - journal.csj.jp
A polymer-bond cyclic N-hydroxy amide has been prepared by reaction of aminomethylated copoly(styrene–2% divinylbenzene) with 1-hydroxy-5-oxo-3-pyrrolidinecarboxylic acid …
Number of citations: 19 www.journal.csj.jp

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